Dimethyl 2-propylmalonate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl 2-propylmalonate and related compounds often involves the Diels-Alder reaction, a classic reaction in organic chemistry. For instance, dimethyl lyxopyranosylmalonates can be synthesized in a stereospecific manner from the adducts obtained from the Diels–Alder reaction of 3,4-dialkoxyfurans and dimethyl acetoxymethylenemalonate, highlighting the versatility of dimethyl malonates in synthesis (Katagiri et al., 1987).
Molecular Structure Analysis
Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate's crystal structure reveals how molecules are linked by intermolecular O—H⋯O hydrogen bonds into chains, demonstrating the compound's potential for forming structured networks, which is critical for understanding its reactivity and interactions in various contexts (Zeng & Ren, 2009).
Chemical Reactions and Properties
The electrochemical cyclization of dimethyl aminomalonates illustrates the compound's reactivity, where electrochemical oxidation in methanol affords cyclization products through the formation of carbon-carbon bonds, indicating its utility in synthesizing cyclic compounds (Okimoto et al., 2006). Additionally, the synthesis of β-fluoro(dicarbonyl)ethylamines from dimethyl-2-fluoromalonate ester showcases the compound's flexibility in multi-component Mannich reactions, highlighting its utility in generating fluorinated organic molecules (Lisse & Sandford, 2018).
Scientific Research Applications
Enantioselective Synthesis and Cyclization Reactions : Dimethyl 2-propylmalonate is used in enantioselective Michael-Proton transfer-lactamization processes, contributing to the synthesis of specific pyroglutamic acid derivatives (Chaheine, 2021). Additionally, its derivatives like dimethyl 4-pentenylmalonate have been investigated for oxidative cyclization in the presence of cerium (IV) ammonium nitrate (Baciocchi, Paolobelli, & Ruzziconi, 1992).
Electrolyte Additives in Lithium-Ion Batteries : Bis(trimethylsilyl) 2-propyl-2-fluoromalonate, a derivative of Dimethyl 2-propylmalonate, shows potential as an additive in lithium-ion batteries. Its presence in electrolytes helps improve capacity retention and prevents the formation of thick solid electrolyte interphase films (Lyu et al., 2019).
Nucleophilic Substitution Reactions : Studies demonstrate the use of sodium dimethyl malonate in palladium-catalyzed nucleophilic substitution reactions with naphthylmethyl and 1-naphthylethyl alcohol derivatives (Legros & Fiaud, 1992).
Terpene Synthesis : Sodium dimethyl malonate was used in reactions with tricarbonyl(pentadienyl)iron(1+) cations to synthesize epi-lasiol and lasiol, terpenes with novel rearranged skeletons (Donaldson & Jin, 1993).
Electrochemical Cyclization : Dimethyl aminomalonates, including derivatives of Dimethyl 2-propylmalonate, have been used in electrochemical oxidation to produce cyclization products through the formation of carbon-carbon bonds (Okimoto et al., 2006).
Iodine-mediated Direct α-amination : Dimethyl 2-propylmalonate has been used in iodine-mediated direct α-amination processes involving the reaction with various amines to produce α-aminocarbonyl compounds (Takeda et al., 2021).
Anodic Oxidation in Organic Chemistry : Its use in anodic oxidation processes has been explored, where dimethyl sodiomalonate, a related compound, was electrolyzed in specific solvents to yield various carboxylate derivatives (Brettle & Seddon, 1970).
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-propylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSAGKZHIWKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930771 | |
Record name | Dimethyl propylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-propylmalonate | |
CAS RN |
14035-96-2 | |
Record name | 1,3-Dimethyl 2-propylpropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14035-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl propylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanedioic acid, 2-propyl-, 1,3-dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Dimethyl 2-propylmalonate in the synthesis of Brivaracetam?
A1: Dimethyl 2-propylmalonate serves as the crucial starting point in the economic, kilogram-scale synthesis of Brivaracetam. [] This synthetic route, utilizing porcine pancreatic lipase for an enzymatic hydrolysis step, highlights the compound's importance in achieving cost-effective large-scale production of this antiepileptic drug. []
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